molecular formula C20H24N4O6 B2974543 5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219902-80-3

5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2974543
CAS No.: 1219902-80-3
M. Wt: 416.434
InChI Key: ZPQOSWFDOXMAFM-UHFFFAOYSA-N
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Description

The compound contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring. It also has a carboxamide group attached to the 7-position of the pyrazolo[4,3-c]pyridine core. The compound also contains a 3,4,5-trimethoxyphenyl group, which is a phenyl ring substituted with methoxy groups at the 3, 4, and 5 positions .


Molecular Structure Analysis

The presence of the pyrazolo[4,3-c]pyridine core and the 3,4,5-trimethoxyphenyl group could potentially confer interesting electronic properties to the molecule. The electron-donating methoxy groups could increase the electron density on the phenyl ring, potentially affecting its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxamide group, the pyrazolo[4,3-c]pyridine core, and the 3,4,5-trimethoxyphenyl group. The carboxamide could potentially undergo hydrolysis, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers could all influence its properties .

Scientific Research Applications

Antiallergic Activity

Studies on pyrazolopyridine derivatives have identified compounds with significant antiallergic properties. For instance, compounds synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles showed potent antiallergic activity in rat models, surpassing the effectiveness of disodium cromoglycate, a known antiallergic drug (Nohara et al., 1985).

Anticancer Activity

Research into pyrazolo[1,5-a]pyrimidine and pyrazolopyridine derivatives has unveiled compounds with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Additionally, novel nicotinonitrile derivatives bearing imino moieties have shown promise as anticancer agents by enhancing apoptosis and inhibiting tyrosine kinase, demonstrating specific action against breast and colon cancer cell lines without harming normal fibroblasts (El-Hashash et al., 2019).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. These compounds have shown high COX-2 selectivity, with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Synthesis Methodologies

Advancements in synthesis methodologies for pyrazolo[3,4-b]pyridine derivatives have been reported, including environmentally friendly approaches under ultrasound irradiation in aqueous media, which have implications for developing potential corrosion inhibitors (Dandia et al., 2013). Additionally, a one-pot four-component reaction has been developed to produce fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives, showcasing a convenient route for synthesizing complex heterocyclic structures (Shaabani et al., 2009).

Future Directions

Given the potential biological activities of compounds with similar structures, this compound could be of interest for further study. It could be evaluated for various biological activities, and if promising results are obtained, it could be further optimized through medicinal chemistry approaches .

Properties

IUPAC Name

5-(3-methoxypropyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6/c1-27-7-5-6-24-10-13(17-14(11-24)20(26)23-22-17)19(25)21-12-8-15(28-2)18(30-4)16(9-12)29-3/h8-11H,5-7H2,1-4H3,(H,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQOSWFDOXMAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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